1-(Pentan-3-yl)hydrazine hydrochloride
Overview
Description
1-(Pentan-3-yl)hydrazine hydrochloride is an organic compound with the chemical formula C5H15ClN2 and a molecular weight of 138.639 g/mol . It is a white crystalline solid that is stable at room temperature and can dissolve in water and some organic solvents . This compound is commonly used as an intermediate in organic synthesis due to its ability to undergo various chemical reactions .
Preparation Methods
1-(Pentan-3-yl)hydrazine hydrochloride can be synthesized through multiple synthetic routes. One common method involves the reaction of tert-butyl carbazate with 3-pentanone in the presence of acetic acid and ethanol at 80°C . The resulting solution is then treated with hydrogen and palladium on activated carbon, followed by the addition of hydrochloric acid in ethyl acetate to yield the final product . Another method involves the reaction of hydrazine with suitable substituted alkyl bromides . These methods can be optimized and adjusted based on specific requirements .
Chemical Reactions Analysis
1-(Pentan-3-yl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen, palladium on activated carbon, and hydrochloric acid . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(Pentan-3-yl)hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrazone derivatives through nucleophilic addition reactions with aldehydes and ketones . . This mechanism highlights the compound’s versatility in chemical transformations.
Comparison with Similar Compounds
1-(Pentan-3-yl)hydrazine hydrochloride can be compared with other similar compounds such as:
- 3-Pentanylhydrazine hydrochloride
- Hydrazine, (1-ethylpropyl)-, hydrochloride
- Pentan-3-ylhydrazine hydrochloride
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific synthetic routes and its ability to form a wide range of derivatives through various chemical reactions .
Properties
IUPAC Name |
pentan-3-ylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-3-5(4-2)7-6;/h5,7H,3-4,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFLBOKQFSMRMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221024-42-6 | |
Record name | (pentan-3-yl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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